molecular formula C21H16F4N2O5S B1193408 PF-06756394

PF-06756394

Cat. No.: B1193408
M. Wt: 484.42
InChI Key: LKTFUESPMZJWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06756394 is a specialized tyrosine residues probe designed to target active sites in biochemical systems. Its primary application lies in studying enzymatic mechanisms and protein interactions, particularly those involving tyrosine residues.

Properties

Molecular Formula

C21H16F4N2O5S

Molecular Weight

484.42

IUPAC Name

4-(((2,4-Diaminoquinazolin-5-yl)oxy)methyl)-3-ethynylbenzenesulfonyl fluoride TFA salt

InChI

InChI=1S/C19H15FN2O3S.C2HF3O2/c1-2-13-8-12(6-7-18(13)26(20,23)24)11-25-17-5-3-4-14-9-15(21)10-16(22)19(14)17;3-2(4,5)1(6)7/h1,3-10H,11,21-22H2;(H,6,7)

InChI Key

LKTFUESPMZJWBI-UHFFFAOYSA-N

SMILES

C#CC1=CC(COC2=C(C(N)=CC(N)=C3)C3=CC=C2)=CC=C1S(=O)(F)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SF-p1-yne;  PF06756394;  PF 06756394;  PF-06756394

Origin of Product

United States

Comparison with Similar Compounds

Functional Comparison: GSK2850163 (S Enantiomer)

GSK2850163 (S enantiomer) is the inactive enantiomer of GSK2850163, a known inhibitor of inositol-requiring enzyme-1α (IRE1a), which plays a role in the unfolded protein response (UPR) pathway. Key contrasts include:

Parameter This compound GSK2850163 (S Enantiomer)
Target Tyrosine residues (active site) IRE1a (inactive enantiomer)
Primary Function Probing enzymatic mechanisms Negative control for IRE1a studies
Biological Activity Active site engagement No inhibitory activity
Therapeutic Relevance Research tool for enzyme studies Used to validate IRE1a inhibition

While this compound directly engages tyrosine residues in active sites, GSK2850163 (S enantiomer) serves as a critical control to distinguish stereospecific effects in IRE1a inhibition studies. This highlights this compound’s utility in mechanistic studies versus the comparative compound’s role in validating pharmacological targets .

Structural Comparison: CAS 36404-89-4

CAS 36404-89-4 (C₆H₅NO₂) is a structurally similar compound with a pyridine-derived backbone and a molecular weight of 123.11 g/mol. Although its exact biological role is unspecified, its synthesis and physicochemical properties provide insights for comparison:

Parameter This compound CAS 36404-89-4
Molecular Formula Not available C₆H₅NO₂
Solubility Not available 13.7 mg/mL (highly soluble)
Synthetic Method Not detailed Copper(I)-catalyzed reaction
Application Enzyme probing Intermediate in organic synthesis

CAS 36404-89-4 shares a heterocyclic structure common in medicinal chemistry, but unlike this compound, it lacks explicit targeting of tyrosine residues.

Functional Divergence

  • This compound ’s specificity for tyrosine residues distinguishes it from broader enzyme inhibitors like GSK2850163. This specificity enables precise mapping of catalytic sites, critical for drug design .
  • GSK2850163 (S enantiomer) underscores the importance of stereochemistry in drug efficacy, as its inactivity validates the active enantiomer’s target engagement .

Structural and Pharmacokinetic Insights

  • CAS 36404-89-4 ’s physicochemical properties (e.g., Log S = -2.47) suggest moderate bioavailability, contrasting with this compound’s likely optimized design for target binding .
  • Both compounds emphasize the role of heterocyclic frameworks in medicinal chemistry, though their applications diverge significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06756394
Reactant of Route 2
PF-06756394

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